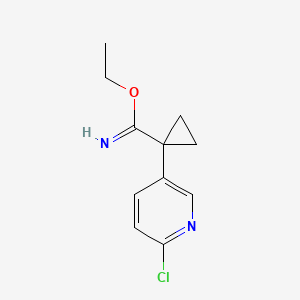
Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate is an organic compound that belongs to the class of carboximidates. These compounds are characterized by the presence of an imidate group, which is an ester formed between an imidic acid and an alcohol. The compound is known for its unique chemical structure, which includes a cyclopropane ring and a chloropyridine moiety. This structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the imidate group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The cyclopropane ring and chloropyridine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate can be compared with other similar compounds, such as:
1-(6-chloropyridin-3-yl)cyclopropanecarboxamide: Similar structure but with an amide group instead of an imidate.
1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile: Contains a nitrile group instead of an imidate.
Ethyl 1-(6-chloropyridin-3-yl)cyclopropanecarboxylate: Similar ester structure but with a carboxylate group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and reactivity.
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
ethyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboximidate |
InChI |
InChI=1S/C11H13ClN2O/c1-2-15-10(13)11(5-6-11)8-3-4-9(12)14-7-8/h3-4,7,13H,2,5-6H2,1H3 |
InChI Key |
ZTWQTUDTJVUMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1(CC1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















